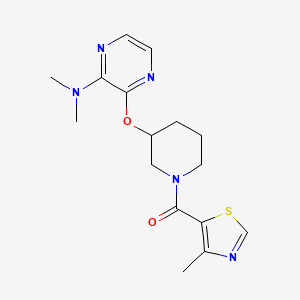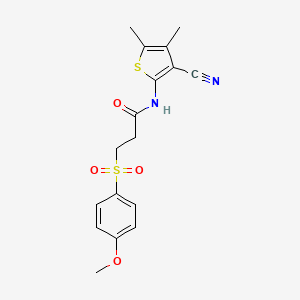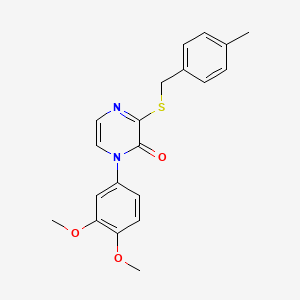![molecular formula C19H17N5O B2773181 (3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone CAS No. 2401373-24-6](/img/structure/B2773181.png)
(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole compounds, which include a 5-membered ring with two nitrogen atoms, are widely used in medicinal chemistry and drug discovery . They are core structures of numerous biologically active compounds and exhibit a wide variety of applications in pharmacological and agrochemical industries .
Synthesis Analysis
Pyrazole derivatives can be synthesized by various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones was synthesized by condensing suitably substituted chalcones, i.e., 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones, and isoniazid in acetic acid .Molecular Structure Analysis
The structure of pyrazole compounds can be identified by various spectroscopic techniques such as 1H NMR, MS, and IR spectra data . The structure of a specific compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, was identified by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds can be complex and varied. For instance, a novel pyrazoline derivative was synthesized by reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide (INH) in glacial acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass of Phenyl(1H-pyrazol-5-yl)methanone, a related compound, are C10H8N2O, 172.183 Da, and 172.063660 Da, respectively .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : A study by Cao et al. (2010) focused on synthesizing a closely related compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, and detailed its characterization using NMR, MS, and IR spectra. This gives insight into similar synthetic techniques that could be applied to the compound (Cao, Dong, Shen, & Dong, 2010).
Anticoronavirus and Antitumoral Activity
- Antiviral and Antitumor Properties : Jilloju et al. (2021) discovered that derivatives of a similar compound exhibited promising in vitro anticoronavirus and antitumoral activities. These findings suggest potential therapeutic applications for the compound (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Antimicrobial Activity
- Antibacterial and Antifungal Potentials : Research by Kumar et al. (2012) on similar pyrazole derivatives revealed significant antimicrobial activity, which could hint at the potential antimicrobial applications of the compound of interest (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anticancer Activity
- Anticancer Applications : Katariya et al. (2021) investigated novel compounds with similar structures for their anticancer activity against various cancer cell lines. This suggests potential anticancer applications for the compound under discussion (Katariya, Vennapu, & Shah, 2021).
Anti-Inflammatory Properties
- Anti-Inflammatory Effects : A study by Arunkumar et al. (2009) on pyrazole derivatives of gallic acid, which bear resemblance to the compound , demonstrated significant anti-inflammatory activities. This indicates potential anti-inflammatory applications for (3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c25-19(17-9-15(22-23-17)12-4-2-1-3-5-12)24-13-6-7-18(24)14-10-20-11-21-16(14)8-13/h1-5,9-11,13,18H,6-8H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNDDBPMNMNRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC(=NN4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773098.png)
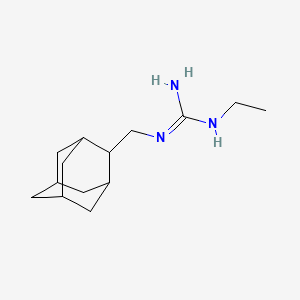
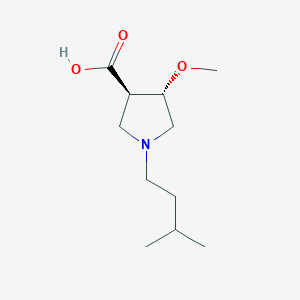
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate](/img/structure/B2773102.png)
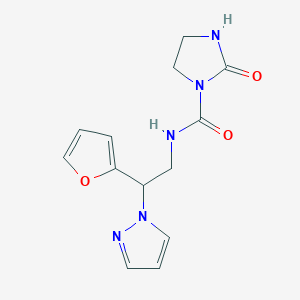
![Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2773106.png)
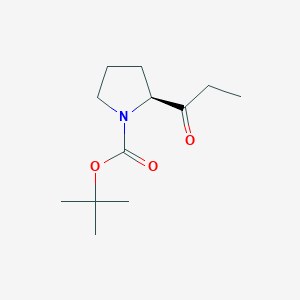
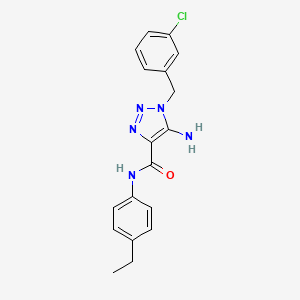
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2773113.png)
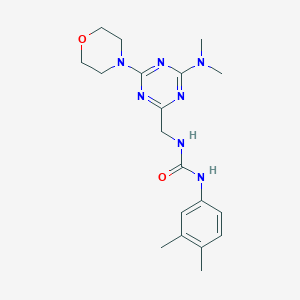
![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)
